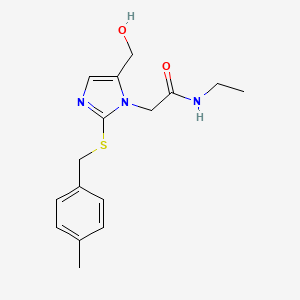

N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Description

N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic small molecule featuring an imidazole core substituted with a hydroxymethyl group at position 5 and a 4-methylbenzylthio moiety at position 2. This compound shares structural motifs with several heterocyclic derivatives, particularly those involving imidazole, benzimidazole, and thiadiazole scaffolds, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-ethyl-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-3-17-15(21)9-19-14(10-20)8-18-16(19)22-11-13-6-4-12(2)5-7-13/h4-8,20H,3,9-11H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHWQIQYBOEPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials might include ethylamine, 4-methylbenzyl chloride, and imidazole derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This might include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

Reduction: Reduction of imidazole rings to form more saturated compounds.

Substitution: Replacement of the thioether group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure can be compared to analogues based on:

Core Heterocycle: Imidazole Derivatives: describes 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide, which replaces the hydroxymethyl group with a 4-chlorophenyl substituent. This substitution reduces hydrophilicity compared to the target compound .

Substituent Variations :

- Thioether Modifications : ’s 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide replaces the 4-methylbenzyl group with a phenyldiazenyl group, introducing π-conjugation but reducing steric bulk .

- Hydroxymethyl Group : The hydroxymethyl group in the target compound (absent in ’s thiadiazole derivatives) may enhance solubility and hydrogen-bonding capacity compared to methyl or halogen substituents .

Pharmacokinetic Considerations

The hydroxymethyl group in the target compound may improve aqueous solubility compared to ’s diazenyl-substituted analogue. However, thiadiazole derivatives () exhibit higher melting points, suggesting greater crystalline stability .

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic compound classified as an imidazole derivative. This compound has garnered interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O2S. The presence of hydroxymethyl and thioether functionalities contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H21N3O2S |

| Molecular Weight | 335.42 g/mol |

| IUPAC Name | This compound |

| Synonyms | 923163-55-7 |

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors that modulate various biological pathways. The imidazole ring is known for its ability to participate in hydrogen bonding, which may facilitate interactions with biological macromolecules.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. In studies involving related compounds, such as those derived from benzimidazole, several showed potent inhibitory effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzimidazole Derivative | A549 | 6.75 ± 0.19 |

| Benzimidazole Derivative | HCT116 | 4.01 ± 0.95 |

| Benzimidazole Derivative | HepG2 | 5.13 ± 0.97 |

These findings suggest that this compound may possess similar or enhanced antitumor activity due to the structural characteristics imparted by the hydroxymethyl and thioether groups.

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. Preliminary studies on related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the thioether moiety in N-ethyl derivatives may enhance membrane permeability, facilitating microbial inhibition.

Case Studies

A recent study evaluated the biological activity of various imidazole derivatives, including those structurally similar to this compound. The results indicated that modifications in the side chains significantly impacted both cytotoxicity and selectivity towards cancer cells versus normal cells.

Example Case Study

In a comparative analysis involving multiple imidazole derivatives:

- Compound A exhibited an IC50 of 10 μM against A549 cells.

- Compound B , structurally similar but with a different substituent, showed an IC50 of 15 μM.

- N-Ethyl derivative demonstrated a promising profile with an IC50 value yet to be determined but anticipated to be lower than that of Compound B based on structural advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.